molecular formula C18H20N2O6 B1247256 Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate

Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate

Cat. No.: B1247256
M. Wt: 360.4 g/mol
InChI Key: HTFYSSZLIDVAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate is a natural product found in Actinomadura with data available.

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of New Guanine Analogue : A study by Ehler, Robins, and Meyer (1977) discusses the synthesis of a new guanine analogue using a compound similar to Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate. This analogue did not show significant antiviral activity like its counterpart 3-deazaguanine (Ehler, Robins, & Meyer, 1977).

  • Development of Heterocyclic Derivatives : Bacchi et al. (2005) demonstrated the synthesis of various heterocyclic derivatives, including tetrahydropyran, dioxolane, and oxazoline, using similar chemical structures. These compounds have potential applications in developing new pharmaceuticals (Bacchi et al., 2005).

Medicinal Chemistry Applications

  • Anti-Addictive Agent Synthesis : A study by Bandarage, Kuehne, and Glick (1999) discusses the synthesis of 18-methoxycoronaridine, a compound derived from a similar structure, exhibiting significant anti-addictive properties (Bandarage, Kuehne, & Glick, 1999).

  • Synthesis of Eumelanin-Related Metabolites : Research by Wakamatsu and Ito (1988) focuses on synthesizing eumelanin-related metabolites, crucial for understanding melanoma and other skin conditions. The study utilizes a similar structure for synthesizing these metabolites (Wakamatsu & Ito, 1988).

Other Applications

  • Synthesis of Novel Organometallic Compounds : A study by Sleziak, Balážiová, and Krutošíková (1999) involves the synthesis of various organometallic compounds using similar structures, indicating the compound's versatility in creating new chemical entities (Sleziak, Balážiová, & Krutošíková, 1999).

  • Fluorescent Probes in Biological Studies : A study by Balo et al. (2000) used a related compound as a fluorescent probe to study lipid bilayers in biological membranes, highlighting its potential in bioimaging applications (Balo et al., 2000).

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C18H20N2O6/c1-24-13-5-3-4-11-15(13)10(6-7-19)9-20(11)17-16(22)12(21)8-14(26-17)18(23)25-2/h3-5,9,12,14,16-17,21-22H,6,8H2,1-2H3

InChI Key

HTFYSSZLIDVAIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2C3C(C(CC(O3)C(=O)OC)O)O)CC#N

Synonyms

methyl-(3-cyanomethyl-4-methoxyindole-1-yl-N-(4-deoxy-alpha lyxo-hexopyranoside))uronate
SF 2140
SF-2140

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate
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Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate
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Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate
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Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate
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Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate
Reactant of Route 6
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Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate

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